molecular formula C24H32N4O3S B3016421 N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898461-23-9

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Katalognummer: B3016421
CAS-Nummer: 898461-23-9
Molekulargewicht: 456.61
InChI-Schlüssel: KBEDOFZNIQBZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a hexahydroquinazolinone core substituted with a morpholinoethyl group and a 3,5-dimethylphenyl moiety.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDOFZNIQBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound under investigation for its potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.

  • Molecular Formula : C23H30N4O3S
  • Molecular Weight : 442.6 g/mol
  • CAS Number : 946218-14-0

The compound exhibits multi-targeting properties that are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Its design incorporates features aimed at inhibiting key enzymes involved in the pathophysiology of AD:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholine esterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
  • β-Secretase Inhibition : It also targets β-secretase (BACE-1), an enzyme implicated in the formation of amyloid plaques.
  • Dyrk1A Inhibition : The compound may inhibit Dyrk1A, a kinase associated with tau phosphorylation and neurodegeneration.

In Vitro Studies

Research indicates that N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide demonstrates significant inhibitory activity against AChE and BACE-1:

Enzyme TargetIC50 Value (μM)Reference
AChE0.486 ± 0.047
BACE-10.542 ± 0.099
Dyrk1A2.000 ± 0.360

These values suggest that the compound is a potent inhibitor of these enzymes compared to existing treatments.

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound can improve cognitive functions and reduce biochemical markers associated with AD:

  • Behavioral tests indicated improved learning and memory in scopolamine-induced rats.
  • Ex vivo analysis demonstrated a significant increase in acetylcholine levels in the hippocampus.

Western blot analysis revealed reduced levels of tau protein and amyloid precursor protein (APP), suggesting a neuroprotective effect.

Case Studies

A notable case study involved a series of compounds related to N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide where:

  • Compound S-12 was highlighted for its efficacy in multi-target inhibition.
  • Behavioral improvements were noted in models of AD after treatment with S-12 compared to controls.

Safety Profile

Preliminary assessments indicate that the compound does not exhibit significant neurotoxic effects when compared to standard treatments like donepezil. Further toxicological studies are necessary to confirm its safety profile.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The morpholinoethyl group in the target compound enhances solubility and may facilitate interactions with polar enzyme pockets, a feature absent in simpler thiadiazole analogs like 476486-10-9 .
  • The 3,5-dimethylphenyl group provides steric bulk, likely influencing selectivity compared to dichlorobenzyl-substituted oxazole derivatives (e.g., 329221-46-7) .

Spectroscopic and Physicochemical Properties

NMR analysis (as in ) reveals that substituents on the hexahydroquinazolinone core significantly alter proton environments. For instance:

  • Region A (positions 39–44): Chemical shifts in the target compound’s morpholinoethyl group differ markedly from unsubstituted analogs, indicating electronic effects from the morpholine oxygen .
  • Region B (positions 29–36) : The 3,5-dimethylphenyl group induces upfield shifts due to electron-donating methyl groups, contrasting with electron-withdrawing substituents in dichlorobenzyl analogs .

Bioactivity and Mechanism Hypotheses

While direct bioactivity data for the target compound are unavailable, structurally related compounds suggest plausible mechanisms:

  • Kinase Inhibition: The morpholinoethyl group mimics ATP-binding pocket ligands in kinases, as seen in PI3K/mTOR inhibitors .
  • Antimicrobial Activity : Thioacetamide derivatives (e.g., 476486-10-9) disrupt microbial cell membranes via thiol-mediated redox cycling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.